

Atrolactic Acid: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxy-2-phenylpropanoic acid*

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This guide provides an in-depth examination of atrolactic acid, a significant chiral molecule with applications in chemical synthesis and metabolic studies. We will explore its chemical structure, delve into the nuances of its stereochemistry, present key physicochemical data, and provide detailed experimental protocols for its synthesis and stereochemical resolution.

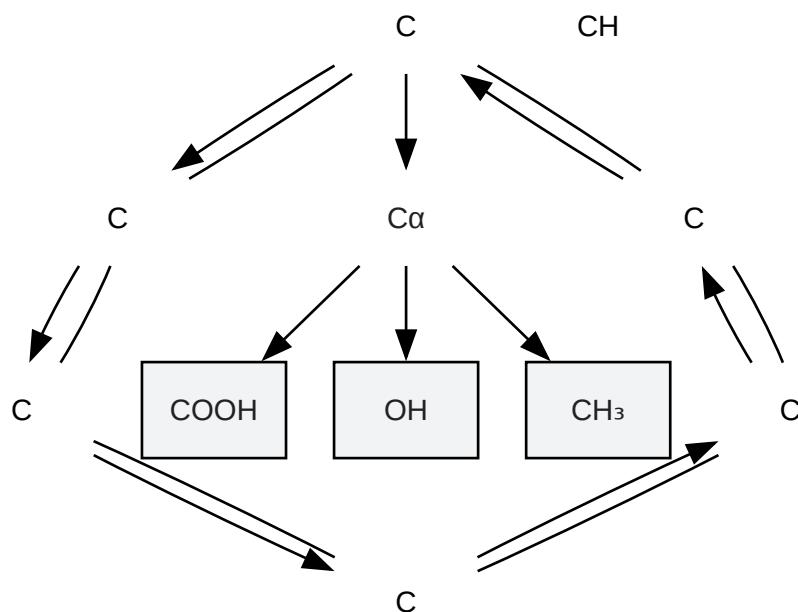
Core Chemical Structure

Atrolactic acid, systematically named **2-hydroxy-2-phenylpropanoic acid**, is an alpha-hydroxy acid. Its structure features a carboxylic acid group, a hydroxyl group, and a methyl group all attached to the same benzylic carbon atom. This central carbon is a chiral center, giving rise to its stereoisomeric forms.

Key Identifiers:

- IUPAC Name: **2-hydroxy-2-phenylpropanoic acid**[\[1\]](#)
- Molecular Formula: C₉H₁₀O₃[\[1\]](#)
- Molecular Weight: Approximately 166.17 g/mol [\[1\]](#)
- Common Synonyms: 2-Phenyllactic acid, α-Methylmandelic acid[\[1\]](#)

Figure 1: Chemical Structure of Atrolactic Acid

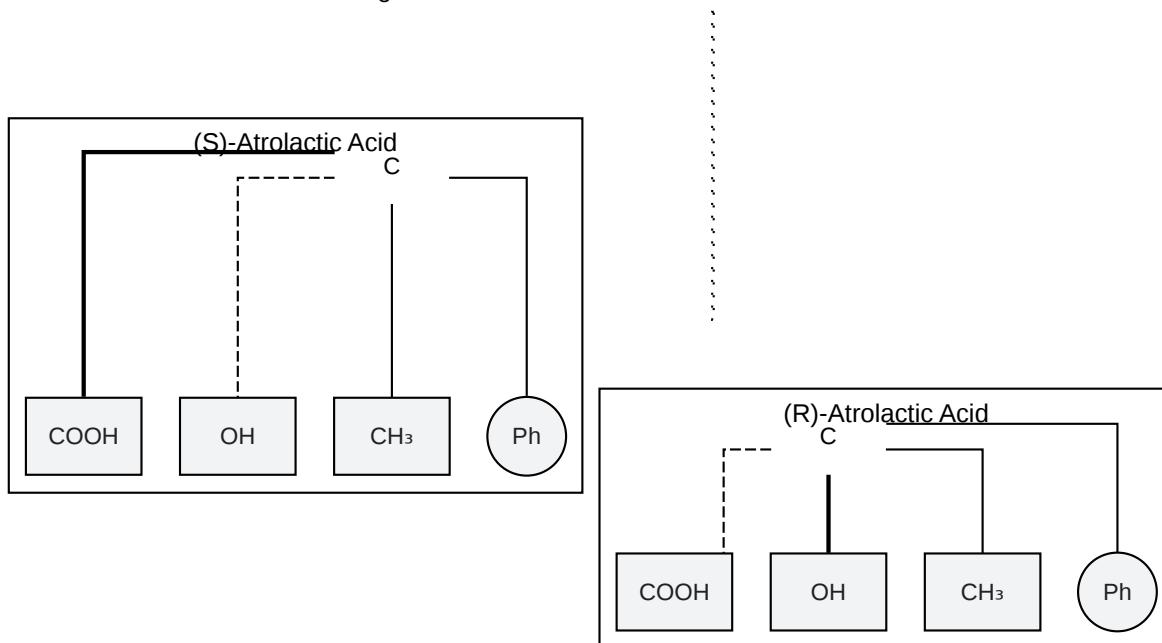
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Caption: General 2D structure of atrolactic acid.

Stereochemistry

The presence of a chiral carbon atom (C2) means atrolactic acid exists as a pair of enantiomers: (R)-atrolactic acid and (S)-atrolactic acid. These molecules are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. An equimolar mixture of both enantiomers is known as a racemic mixture, or (\pm)-atrolactic acid, which is optically inactive.

Figure 2: Stereoisomers of Atrolactic Acid

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Caption: The (R) and (S) enantiomers of atrolactic acid.

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties of (\pm)-atrolactic acid. Data for individual enantiomers are less commonly reported but are understood to share the same scalar properties as the racemate, differing only in their optical rotation.

Property	Value
Melting Point	94.5 °C (anhydrous) [2]
88-90 °C (hemihydrate) [2]	
pKa (at 25 °C)	3.467 [2]
Solubility in Water	17.04 g/L at 18 °C [2]
	21.17 g/L at 25 °C [2]
	25.65 g/L at 30 °C [2]
Solubility in other solvents	Much more soluble in boiling water; slightly soluble in petroleum ether. [2]

Experimental Protocols

Synthesis of (\pm)-Atrolactic Acid from Acetophenone

A common and effective method for synthesizing racemic atrolactic acid is via the formation and subsequent hydrolysis of acetophenone cyanohydrin. This procedure is adapted from established methods in organic synthesis.

Materials:

- Acetophenone
- Potassium cyanide (KCN) or Sodium cyanide (NaCN)
- Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate
- Ice

Procedure:

- Cyanohydrin Formation:
 - In a flask equipped with a stirrer and cooled in an ice bath, a solution of potassium cyanide in water is prepared.
 - Acetophenone is added dropwise to the stirred cyanide solution.
 - Slowly, a dilute solution of sulfuric acid is added to the mixture to generate hydrocyanic acid in situ, which then reacts with the acetophenone. The temperature should be maintained below 10 °C.
 - The reaction is stirred for several hours until the formation of the cyanohydrin is complete.
- Hydrolysis to Atrolactic Acid:
 - The reaction mixture containing the acetophenone cyanohydrin is transferred to a larger flask.
 - Concentrated hydrochloric acid is added, and the mixture is heated under reflux for several hours. This process hydrolyzes the nitrile group to a carboxylic acid.
 - After cooling, the aqueous solution is extracted several times with diethyl ether.
- Purification:
 - The combined ether extracts are dried over anhydrous magnesium sulfate.
 - The ether is removed by rotary evaporation to yield crude atrolactic acid.
 - The crude product can be purified by recrystallization from water to yield orthorhombic crystals of the hemihydrate.^[2]

Resolution of (±)-Atrolactic Acid

The separation of the (R) and (S) enantiomers from the racemic mixture is typically achieved by chemical resolution. This involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Materials:

- (±)-Atrolactic acid
- A chiral resolving agent (e.g., (-)-brucine, (R)-(+)- α -phenylethylamine)
- A suitable solvent for crystallization (e.g., acetone, ethanol)
- Dilute strong acid (e.g., HCl)
- Diethyl ether

Procedure:

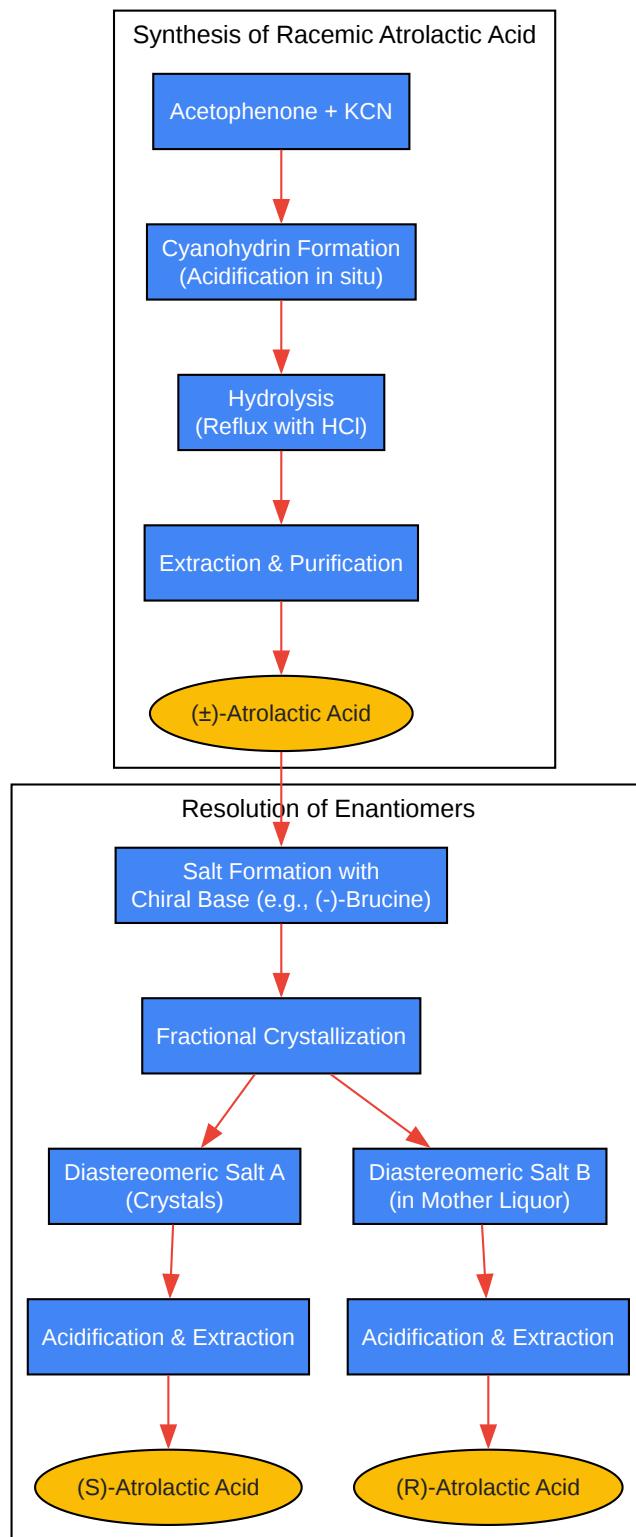
- Diastereomeric Salt Formation:
 - (±)-Atrolactic acid is dissolved in a suitable solvent like acetone.
 - An equimolar amount of the chiral resolving agent, for example, (-)-brucine, is added to the solution.
 - The mixture is heated to ensure complete dissolution and then allowed to cool slowly.
- Fractional Crystallization:
 - As the solution cools, one of the diastereomeric salts (e.g., the salt of (-)-brucine with one of the atrolactic acid enantiomers) will preferentially crystallize out due to lower solubility.
 - The crystals are collected by filtration. The process of recrystallization may need to be repeated to achieve high diastereomeric purity.
- Liberation of the Enantiomer:
 - The purified diastereomeric salt is dissolved in water.
 - The solution is acidified with a dilute strong acid (e.g., HCl). This protonates the carboxylate and the chiral amine, breaking the salt.

- The free enantiomer of atrolactic acid can then be extracted from the aqueous solution using diethyl ether.
- The chiral resolving agent can often be recovered from the aqueous layer by basification and extraction.
- Isolation of the Second Enantiomer:
 - The mother liquor from the initial crystallization is enriched in the other diastereomeric salt.
 - This salt can be recovered by evaporating the solvent and then treated in the same way with acid to liberate the other enantiomer of atrolactic acid.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the synthesis of racemic atrolactic acid and its subsequent resolution into pure enantiomers.

Figure 3: Synthesis and Resolution Workflow for Atrolactic Acid

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Caption: Logical workflow for atrolactic acid synthesis and resolution.

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